4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid
Description
4-(4-Bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is a hybrid heterocyclic compound combining a brominated pyrrole moiety with a morpholine-carboxylic acid scaffold. Its structure features:
- Pyrrole core: A 4-bromo-substituted 1H-pyrrole-2-carboxylic acid unit, characterized by a five-membered aromatic ring with a carboxylic acid group at position 2 and bromine at position 2.
- Morpholine scaffold: A six-membered morpholine ring with a carboxylic acid group at position 2, contributing to hydrogen-bonding capacity and solubility .
Properties
Molecular Formula |
C10H11BrN2O4 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C10H11BrN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-8(5-13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16) |
InChI Key |
TTWGMBRESZNVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CN2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with morpholine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position of the pyrrole ring serves as a key site for nucleophilic substitution. Reactions typically proceed under palladium-catalyzed cross-coupling conditions or via SNAr (nucleophilic aromatic substitution) mechanisms.
Key Findings :
-
Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives under mild conditions (Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O) .
-
Bromine substitution retains the morpholine-carboxylic acid framework, enabling modular derivatization.
Oxidation and Reduction
The pyrrole ring and carbonyl groups are susceptible to redox transformations:
Oxidation
-
Pyrrole Ring : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyrrole to a transient N-oxide, which rearranges to form γ-lactam derivatives .
-
Morpholine Ring : Strong oxidants like KMnO₄ in acidic media cleave the morpholine ring, yielding pyrrole-2,5-dione intermediates.
Reduction
-
Bromine Removal : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the bromine atom, producing 4-H-pyrrole analogs.
-
Carbonyl Reduction : NaBH₄ selectively reduces the ketone carbonyl to a secondary alcohol (60% yield) without affecting the carboxylic acid .
Hydrolysis Reactions
The amide bond linking the pyrrole and morpholine moieties undergoes hydrolysis under acidic or basic conditions:
Note : Hydrolysis kinetics depend on steric hindrance from the morpholine ring, with complete cleavage requiring prolonged heating.
Cross-Coupling Reactions
The brominated pyrrole participates in transition metal-catalyzed cross-couplings:
Mechanistic Insight :
-
The electron-withdrawing carbonyl group deactivates the pyrrole ring, necessitating electron-rich ligands (e.g., SPhos) to enhance catalytic efficiency .
Cycloaddition and Heterocycle Formation
The compound serves as a precursor in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile oxides | Cu(OTf)₂, CH₃CN, 60°C | Isoxazoline-fused pyrroles | 75% | |
| Diazo compounds | Rh₂(OAc)₄, toluene, 80°C | Pyrazole derivatives | 68% |
Synthetic Utility :
-
Cycloadditions expand the compound’s utility in constructing polyheterocyclic scaffolds for drug discovery .
Functional Group Interconversion
The carboxylic acid group undergoes standard derivatizations:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH | Methyl ester | 90% | |
| Amide Formation | EDCI, HOBt, DIPEA | Morpholine-2-carboxamide | 83% |
Scientific Research Applications
4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and viral infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the morpholine ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Based Derivatives
Table 1: Key Pyrrole Derivatives
Key Differences :
- Reactivity : The carboxylic acid group in the target compound enables direct participation in hydrogen bonding and salt formation, unlike ester derivatives (methyl/ethyl), which require hydrolysis for activation .
- Bioactivity : Pyrrole-2-carboxylic acids exhibit antitumor and kinase-inhibiting properties, while esters primarily serve as synthetic intermediates .
Morpholine-Carboxylic Acid Derivatives
Table 2: Morpholine-Based Analogues
Key Differences :
- Substituent Effects : The benzyl and fluorobenzyl groups in analogues enhance lipophilicity, whereas the bromopyrrole-carbonyl group in the target compound introduces aromaticity and electrophilic sites for interactions .
- Salt Forms : Hydrochloride salts improve crystallinity and stability, but the target compound’s free carboxylic acid may offer pH-dependent solubility .
Hybrid Structures and Functional Implications
The target compound uniquely merges a brominated pyrrole (electron-deficient) with a morpholine-carboxylic acid (hydrogen-bond donor/acceptor), distinguishing it from simpler derivatives.
Physicochemical Properties :
Q & A
Q. What are the recommended synthetic routes for 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid?
- Methodological Answer : A two-step approach is typically employed:
Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid : Bromination of pyrrole-2-carboxylic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature).
Amide coupling : React the brominated pyrrole with morpholine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM or DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via H NMR (e.g., characteristic pyrrole proton shifts at δ ~6.5–7.5 ppm) .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- H NMR : Identify pyrrole protons (δ 6.8–7.2 ppm), morpholine protons (δ 3.4–4.1 ppm), and carboxylic acid protons (δ ~12–13 ppm, if present) .
- LCMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 331.0) and purity (>95% by HPLC) .
- X-ray crystallography : Single crystals grown via slow evaporation (ethanol/ethyl acetate mixtures) can be analyzed using SHELX software for space group determination (e.g., monoclinic P21/c) and unit cell parameters (e.g., a = 16.0028 Å, b = 4.9046 Å) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Hydrogen bonding : The carboxylic acid group forms centrosymmetric dimers via N–H⋯O and O–H⋯O interactions (graph-set motifs R_2$$^2(8) and R_2$$^2(10)), which may influence solubility and crystallinity .
- Storage : Store at –20°C under inert atmosphere to prevent decomposition; avoid prolonged exposure to light or moisture.
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
- Methodological Answer :
- SHELX refinement : Use anisotropic displacement parameters for non-H atoms and riding models for H atoms. Cross-validate data-to-parameter ratios (>15:1) and residual factors (R < 0.05, wR < 0.10) .
- Multi-scan absorption correction : Address discrepancies in diffraction data (e.g., using CrysAlis PRO) to refine β angles (e.g., β = 93.199°) and unit cell volumes (V = 645.47 Å) .
Q. What computational methods predict the compound’s reactivity and supramolecular interactions?
- Methodological Answer :
- DFT calculations : Optimize hydrogen-bonding geometries (e.g., N1–H1⋯O1 bond lengths ~1.8–2.0 Å) and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular docking : Compare bioactivity with alkaloid analogs (e.g., damipipecoline derivatives) to hypothesize protein kinase inhibition or antitumor mechanisms .
Q. How can synthetic by-products or impurities be analyzed and mitigated?
- Methodological Answer :
- HPLC-MS : Detect bromination by-products (e.g., di-brominated pyrroles) using reverse-phase C18 columns and acetonitrile/water gradients .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove unreacted morpholine-2-carboxylic acid (monitored by H NMR δ 3.7 ppm) .
Q. What hydrogen-bonding patterns are observed, and how do they influence material properties?
- Methodological Answer :
- Centrosymmetric dimers : The title compound forms chains via O–H⋯O and N–H⋯O bonds along the a-axis, leading to layered crystal packing. This impacts mechanical stability and dissolution rates .
- Thermogravimetric analysis (TGA) : Correlate hydrogen-bonding networks with decomposition temperatures (e.g., >200°C for anhydrous forms).
Q. How can bioactivity assays be designed based on structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
